molecular formula C13H14ClN5O B13125592 4-chloro-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine CAS No. 21665-49-6

4-chloro-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

Cat. No.: B13125592
CAS No.: 21665-49-6
M. Wt: 291.73 g/mol
InChI Key: ZGCSFWVKNDIXEH-UHFFFAOYSA-N
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Description

4-Chloro-6-morpholino-N-phenyl-1,3,5-triazin-2-amine is an organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science . The structure of this compound features a triazine ring substituted with a chloro group, a morpholino group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-Chloro-6-morpholino-N-phenyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with morpholine and aniline derivatives. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate . The reaction conditions usually involve refluxing the mixture at elevated temperatures to achieve high yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-Chloro-6-morpholino-N-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium carbonate, solvents like dioxane, and catalysts for coupling reactions. The major products formed depend on the specific reaction and reagents used.

Mechanism of Action

The mechanism of action of 4-Chloro-6-morpholino-N-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, preventing bacterial replication . In anticancer research, it may interfere with cell division pathways, leading to apoptosis of cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-Chloro-6-morpholino-N-phenyl-1,3,5-triazin-2-amine include other substituted 1,3,5-triazines, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of 4-Chloro-6-morpholino-N-phenyl-1,3,5-triazin-2-amine lies in its specific substitution pattern, which imparts distinct properties and applications.

Properties

IUPAC Name

4-chloro-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O/c14-11-16-12(15-10-4-2-1-3-5-10)18-13(17-11)19-6-8-20-9-7-19/h1-5H,6-9H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCSFWVKNDIXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356915
Record name ST50985919
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21665-49-6
Record name ST50985919
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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